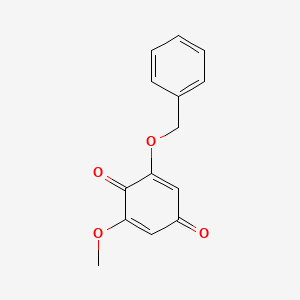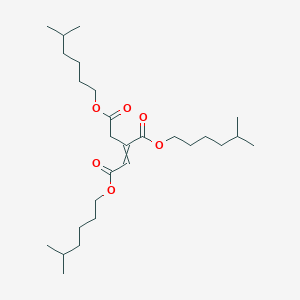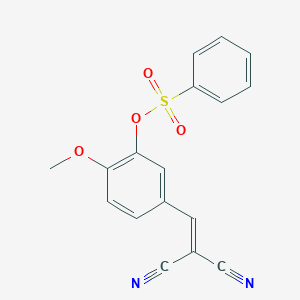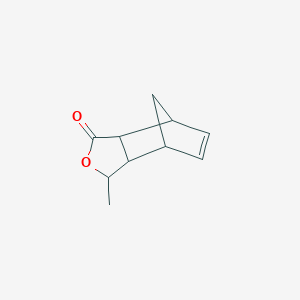
(3R)-3,6-dimethylhept-5-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3,6-dimethylhept-5-enoyl chloride is an organic compound with the molecular formula C9H15ClO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly notable for its role in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,6-dimethylhept-5-enoyl chloride typically involves the chlorination of (3R)-3,6-dimethylhept-5-enoic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
(3R)-3,6-dimethylhept-5-enoic acid+SOCl2→(3R)-3,6-dimethylhept-5-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3,6-dimethylhept-5-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (3R)-3,6-dimethylhept-5-enoic acid and hydrochloric acid.
Reduction: It can be reduced to (3R)-3,6-dimethylhept-5-enol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are used under basic conditions.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
(3R)-3,6-dimethylhept-5-enoic acid: Formed from hydrolysis.
(3R)-3,6-dimethylhept-5-enol: Formed from reduction.
Aplicaciones Científicas De Investigación
(3R)-3,6-dimethylhept-5-enoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3,6-dimethylhept-5-enoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in the synthesis of various derivatives that exhibit biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3,6-dimethylhept-5-enoic acid: The parent acid of (3R)-3,6-dimethylhept-5-enoyl chloride.
(3R)-3,6-dimethylhept-5-enol: The reduced form of this compound.
(3R)-3,6-dimethylhept-5-enamide: The amide derivative of this compound.
Uniqueness
This compound is unique due to its high reactivity and versatility as an intermediate in organic synthesis. Its ability to form a wide range of derivatives makes it valuable in various fields, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
845828-76-4 |
|---|---|
Fórmula molecular |
C9H15ClO |
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
(3R)-3,6-dimethylhept-5-enoyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-7(2)4-5-8(3)6-9(10)11/h4,8H,5-6H2,1-3H3/t8-/m1/s1 |
Clave InChI |
NUVLYRMYRPMNSU-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CC=C(C)C)CC(=O)Cl |
SMILES canónico |
CC(CC=C(C)C)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)



![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)

![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)


